2-Aminobenzamide

説明

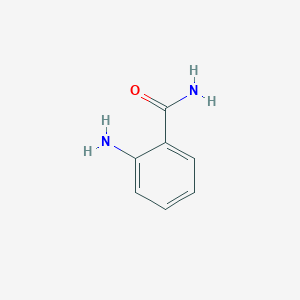

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFMLJZNCDSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021789 | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |

| Record name | SID47193674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000263 [mmHg] | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAFLETS FROM CHLOROFORM OR WATER | |

CAS No. |

88-68-6 | |

| Record name | Anthranilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M2WEK6VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C (decomposes), 109 - 111.5 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamide, also known as anthranilamide, is an aromatic organic compound with the chemical formula C₇H₈N₂O.[1][2] It is structurally characterized by a benzene (B151609) ring substituted with both an amino group (-NH₂) and a carboxamide group (-CONH₂) at adjacent positions. This arrangement of functional groups imparts a unique set of chemical properties that make it a valuable molecule in various scientific and industrial applications.

This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to drug development as a PARP inhibitor.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white or pale beige crystalline solid or powder.[3] Its core identifiers and physicochemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| Synonyms | Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline[5] |

| CAS Number | 88-68-6[1] |

| Molecular Formula | C₇H₈N₂O[1][2] |

| Molecular Weight | 136.15 g/mol [2] |

| SMILES | NC(=O)c1ccccc1N[1] |

| InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N[1] |

| Physicochemical Property | Value |

| Melting Point | 109-113 °C[6] |

| Boiling Point | ~300 °C |

| Solubility | Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate. |

| logP | 0.35[1] |

| pKa (Strongest Acidic) | 14.96 (predicted)[1][6] |

| pKa (Strongest Basic) | 2.82 (predicted)[1][6] |

| Appearance | White to off-white/pale beige crystalline solid or powder[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as a complex multiplet in the range of 6.6-7.8 ppm. The amine (NH₂) and amide (CONH₂) protons appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |

| ¹³C NMR | Aromatic carbons typically resonate in the range of 110-151 ppm. The carbonyl carbon of the amide group appears further downfield, around 171 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching vibrations for the primary amine and amide groups (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1690 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring.[7] |

| UV-Vis Spectroscopy | In ethanol, absorption maxima are observed at approximately 212, 243, and 283 nm. In water, the maxima are at 204, 244, and 280 nm.[8] |

| Mass Spectrometry | The molecule's mass spectrum will show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight. |

Synthesis and Reactivity

A common and efficient method for the synthesis of this compound and its derivatives is the reaction of isatoic anhydride (B1165640) with an amine.[2][9] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation.[10]

Experimental Protocol: Synthesis of this compound from Isatoic Anhydride

This protocol describes a general procedure for the synthesis of N-substituted 2-aminobenzamides, which can be adapted for the synthesis of the parent compound using ammonia.

Materials:

-

Isatoic anhydride

-

Ammonia (or an amine derivative for N-substituted products)

-

Dimethylformamide (DMF) or another suitable solvent (e.g., Toluene, Ethanol)[2][10]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as DMF.[2]

-

Add a solution of the amine (1.0 equivalent) in the same solvent to the flask.[2]

-

Heat the reaction mixture to reflux and maintain for 2-6 hours.[2][10]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the final this compound derivative.[2]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033947) [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminobenzamide (anthranilamide) from isatoic anhydride (B1165640). This common and efficient method is a cornerstone for the synthesis of a wide array of pharmaceuticals and fine chemicals. This document details the underlying reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data to support laboratory and process development efforts.

Core Reaction Mechanism

The synthesis of this compound from isatoic anhydride is a robust reaction that proceeds through a well-established mechanism. The core transformation involves the nucleophilic attack of ammonia (B1221849) on the isatoic anhydride ring, followed by a cascade of reactions leading to the final product.

The process can be broken down into three key steps:

-

Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of an ammonia molecule on the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride molecule.[1][2]

-

Ring Opening: This initial attack leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, causing the opening of the heterocyclic ring to form a carbamic acid intermediate.

-

Decarboxylation: The intermediate carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas (CO₂) and yielding the final, stable this compound product.[1][2] This final step is often facilitated by gentle heating and is typically irreversible, driving the reaction to completion.

Caption: Logical flow of the synthesis of this compound from isatoic anhydride.

Experimental Protocols

Two primary methodologies are presented for the synthesis of this compound: a high-yield aqueous method and a general method using an organic solvent.

Protocol 1: High-Yield Aqueous Synthesis

This protocol is adapted from a patented procedure demonstrating high efficiency and yield in an aqueous medium.[3] It utilizes a buffered system to maintain an optimal pH for the reaction.

Materials:

-

Isatoic Anhydride (163 g, 1.0 mol)

-

25% Aqueous Ammonia Solution (136 ml, ~2.0 mol)

-

Ammonium (B1175870) Chloride (11 g, ~0.2 mol)

-

Ammonium Carbonate (10.2 g, ~0.1 mol)

-

Deionized Water

Procedure:

-

Buffer Preparation: In a suitable reaction vessel, prepare a solution by dissolving 11 g of ammonium chloride and 136 ml of 25% aqueous ammonia in 1 liter of deionized water.

-

pH Adjustment: Adjust the pH of the solution to 10.0.

-

Reactant Addition: While stirring vigorously, incrementally add 163 g (1.0 mol) of isatoic anhydride to the buffered ammonia solution over a period of 30 minutes.

-

Reaction: After the addition is complete, warm the reaction mixture to 60°C and continue stirring for an additional 10 minutes. The pH of the solution will typically drop to around 7.8.

-

Crystallization: Cool the reaction mixture to 0-10°C to precipitate the this compound product as flaky crystals.

-

Isolation: Collect the precipitated solid by vacuum filtration through a suction filter.

-

Washing and Drying: Wash the filter cake with two 50 ml portions of ice-water and dry the product to a constant weight.

This procedure is reported to yield this compound of high purity (99.6%) with a yield of up to 96%.[3]

Protocol 2: General Synthesis in an Organic Solvent

This protocol is a generalized procedure based on methods used for synthesizing N-substituted 2-aminobenzamides, adapted for the parent compound using an ammonia source.[2][4] This method is advantageous when co-solubility of reactants is a concern.

Materials:

-

Isatoic Anhydride (e.g., 10 mmol, 1.63 g)

-

Ammonium Hydroxide (e.g., 28-30% solution, ~20 mmol, 2 equivalents) or another ammonia source.

-

Dimethylformamide (DMF) (10-20 mL)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in DMF.

-

Ammonia Addition: To the stirred solution, add the ammonia source (1.5-2.0 equivalents). An evolution of CO₂ gas may be observed.

-

Reaction: Heat the reaction mixture to reflux (or a lower temperature such as 80-90°C) and maintain for 2-6 hours.[5]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (isatoic anhydride) is consumed.[2]

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly. Alternatively, pour the reaction mixture into ice-water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a water/ethanol mixture.

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of this compound from isatoic anhydride is outlined in the diagram below.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its N-substituted derivatives from isatoic anhydride, highlighting the versatility and efficiency of this reaction under different conditions.

| Product | Amine Reactant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| This compound | Aqueous Ammonia / NH₄Cl / (NH₄)₂CO₃ | Water | 60 | 10 min | 91 - 96 | [3] |

| 2-Amino-N-(4-fluorophenyl)benzamide | 4-Fluoroaniline | DMF | Reflux | 6 h | 72 | [2] |

| 2-Amino-N-(p-tolyl)benzamide | p-Toluidine | DMF | Reflux | 6 h | 97 | [1] |

| N-isopropyl-2-aminobenzamide | Isopropylamine | Ethylene Dichloride | 55 | 1 h | 90.9 | [6] |

| 2-amino-N-(3-hydroxypropyl)benzamide | 3-Amino-1-propanol | DMF | 80 - 90 | 2 - 4 h | Good (not specified) | [5] |

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-aminobenzamide from 2-nitrobenzonitrile (B147312), a key transformation in the synthesis of various pharmaceuticals and heterocyclic compounds. This document details one-pot and multi-step methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor to a wide range of biologically active molecules, including quinazolinones and other heterocyclic systems. The conversion of readily available 2-nitrobenzonitrile to this compound involves the reduction of a nitro group and the hydrolysis of a nitrile function. This guide explores the principal strategies to achieve this transformation, offering a comparative analysis of the different approaches.

Synthetic Strategies

There are two main strategies for the synthesis of this compound from 2-nitrobenzonitrile:

-

One-Pot Synthesis: A concerted approach where the hydrolysis of the nitrile and the reduction of the nitro group occur in a single reaction vessel. This method offers efficiency and reduced workup.

-

Two-Step Synthesis: A sequential approach involving the isolation of an intermediate. This can be achieved by either:

-

Initial reduction of the nitro group to an amine, followed by hydrolysis of the nitrile.

-

Initial hydrolysis of the nitrile to an amide, followed by reduction of the nitro group.

-

The following sections provide detailed experimental protocols and data for each of these routes.

One-Pot Synthesis: Simultaneous Reduction and Hydrolysis

A one-pot synthesis offers an efficient route to this compound by combining the reduction and hydrolysis steps. A notable method involves a copper-catalyzed reaction using hydrazine (B178648) hydrate (B1144303), which serves as the reducing agent for the nitro group and facilitates the hydrolysis of the nitrile.[1]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

-

Materials:

-

2-Nitrobenzonitrile

-

Copper catalyst (e.g., Copper(II) sulfate)

-

Hydrazine hydrate

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

To a solution of 2-nitrobenzonitrile in ethanol (B145695), add a catalytic amount of a copper salt.

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography to yield this compound.

-

-

Quantitative Data: Detailed quantitative data for this specific one-pot synthesis of this compound is not extensively reported in the available literature, as the intermediate is often directly used in subsequent reactions to form quinazolinones.[1]

Two-Step Synthesis: A Sequential Approach

A two-step synthesis allows for the isolation and purification of an intermediate, which can be advantageous for overall purity and yield control.

Route 1: Reduction Followed by Hydrolysis

This route involves the initial reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile (B23959), followed by the selective hydrolysis of the nitrile to the amide.

-

Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile

A common and high-yielding method for this reduction utilizes zinc dust in an acidic medium.[2]

-

Experimental Protocol: Zinc-Mediated Reduction [2]

-

In a reaction flask, combine 2-nitrobenzonitrile with concentrated hydrochloric acid.

-

With vigorous stirring and cooling to maintain a temperature of 20-30°C, gradually add zinc dust.[2]

-

After the addition is complete, continue stirring for an additional 20 minutes.[2]

-

Cool the reaction mixture to 5-10°C and neutralize with sodium carbonate.[2]

-

Extract the product with toluene (B28343).[2]

-

Wash the organic layer with water, and then remove the toluene under reduced pressure.[2]

-

The crude product can be purified by vacuum distillation to yield pure 2-aminobenzonitrile.[2]

-

-

Quantitative Data:

-

| Parameter | Value | Reference |

| Reactants | 2-Nitrobenzonitrile, Zinc Dust, HCl | [2] |

| Temperature | 20-30°C | [2] |

| Yield | 95% | [2] |

-

Step 2: Controlled Hydrolysis of 2-Aminobenzonitrile to this compound

-

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Approach)

-

Dissolve 2-aminobenzonitrile in a suitable solvent such as a mixture of an alcohol and water.

-

Add a controlled amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture at a moderate temperature (e.g., 40-60°C) and monitor the progress closely by TLC.

-

Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the product by crystallization or column chromatography.

-

-

Route 2: Hydrolysis Followed by Reduction

This alternative two-step route begins with the hydrolysis of the nitrile group, followed by the reduction of the nitro group.

-

Step 1: Selective Hydrolysis of 2-Nitrobenzonitrile to 2-Nitrobenzamide (B184338)

Direct and selective hydrolysis of 2-nitrobenzonitrile to 2-nitrobenzamide can be complicated by the further hydrolysis to 2-nitrobenzoic acid. A controlled catalytic approach is necessary.

-

Experimental Protocol: Catalytic Hydrolysis (General Approach)

-

In a suitable solvent, dissolve 2-nitrobenzonitrile.

-

Add a catalyst that promotes selective nitrile hydrolysis (e.g., certain metal complexes or enzymatic catalysts).

-

Maintain the reaction at a controlled temperature and pH to favor the formation of the amide over the carboxylic acid.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the 2-nitrobenzamide by recrystallization or column chromatography.

-

-

-

Step 2: Reduction of 2-Nitrobenzamide to this compound

The reduction of the nitro group in 2-nitrobenzamide can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

-

Experimental Protocol: Reduction with Tin(II) Chloride

-

Dissolve 2-nitrobenzamide in a solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) until the precipitate of tin salts redissolves or can be filtered off.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and remove the solvent to yield this compound.

-

The product can be further purified by recrystallization.

-

-

Quantitative Data for a Similar Reduction: While specific data for 2-nitrobenzamide is not provided, the reduction of a similar compound, 2-((2-nitrophenyl)thio)benzoic acid, is effectively achieved using SnCl₂ in hydrochloric acid.[3]

-

Process Visualizations

Reaction Pathway Diagram

Caption: Synthetic routes to this compound.

Experimental Workflow: Two-Step Synthesis (Route 1)

Caption: Workflow for reduction followed by hydrolysis.

Conclusion

The synthesis of this compound from 2-nitrobenzonitrile can be accomplished through several viable routes. The one-pot synthesis offers a streamlined process, while the two-step approaches provide greater control over the purity of the final product. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents and equipment. The protocols and data presented in this guide provide a solid foundation for the development and optimization of this important chemical transformation.

References

An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamide, also known as anthranilamide, is a versatile organic compound that has garnered significant attention in medicinal chemistry and drug development. Its simple yet functionalized aromatic structure serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in their scientific endeavors.

Discovery and Historical Perspective

While pinpointing a singular "discovery" of this compound is challenging, its history is intrinsically linked to the exploration of anthranilic acid derivatives. One of the earliest and most significant precursors for its synthesis is isatoic anhydride (B1165640). The discovery of isatoic anhydride by Friedländer and Wleügel laid the foundational chemistry for the subsequent synthesis of many related compounds, including this compound.[1][2]

Historical records suggest that the synthesis of this compound from isatoic anhydride and ammonia (B1221849) was a known reaction by the mid-20th century. A notable publication by R.P. Staiger and E.C. Wagner in 1948 detailed the reaction of isatoic anhydride with aqueous ammonia to yield anthranilamide.[3] This work also alluded to even earlier, albeit less defined, observations of "abnormal" products from this reaction, hinting at a history that may extend further back into the annals of organic chemistry. The compound is cataloged in the comprehensive Beilstein database with the registry number 508509, signifying its long-standing presence in the chemical literature.[4]

Over the decades, the significance of this compound has evolved from a simple organic molecule to a critical building block in the development of targeted therapies, particularly in oncology and infectious diseases.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [4][5] |

| Molecular Weight | 136.15 g/mol | [4] |

| Melting Point | 111-113 °C | [4] |

| Boiling Point | 300 °C | [6] |

| Water Solubility | 5 g/L (20 °C) | [6] |

| logP (octanol/water) | 0.35 | [7] |

| pKa (Strongest Acidic) | 14.96 | [8] |

| pKa (Strongest Basic) | 2.82 | [8] |

| Appearance | White to pale beige solid | [9] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.76 (br s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, J = 7.7 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H), 6.68–6.70 (m, 2H), 5.43 (br s, 2H, NH₂) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 168.3, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | [2][10] |

| FTIR (KBr, cm⁻¹) | 3470, 3366, 3275 (N-H stretching), 1636 (C=O stretching) | [1][2] |

| Mass Spectrum (m/z) | 136 [M]⁺ | [1] |

Key Experimental Protocols

This section provides detailed methodologies for two common laboratory-scale syntheses of this compound and its derivatives.

Synthesis of this compound from Isatoic Anhydride (Conventional Method)

This protocol is a classical and widely used method for the preparation of this compound.[2]

Workflow:

Synthesis of this compound from Isatoic Anhydride.

Materials:

-

Isatoic anhydride

-

Ammonia solution (e.g., 25% in water) or other primary amine

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

-

To this solution, add the amine (e.g., aqueous ammonia, 1-1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Synthesis of this compound from 2-Nitrobenzonitrile

This method involves a one-pot reduction of the nitro group and hydrolysis of the nitrile group.[11]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 3. WO2022008450A1 - Process of preparing a poly(anthranilamide), poly(anthranilamide) and its use - Google Patents [patents.google.com]

- 4. 2-氨基苯甲酰胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Anthranilamide - Wikipedia [en.wikipedia.org]

- 7. This compound [stenutz.eu]

- 8. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Aminobenzamide: A Technical Guide

Introduction

2-Aminobenzamide, also known as anthranilamide, is a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Its structural features, an aromatic ring substituted with both an amine and an amide functional group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are included to aid researchers in obtaining and interpreting high-quality spectroscopic data for this and similar compounds.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Anthranilamide, o-Aminobenzamide |

| CAS Number | 88-68-6 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 108-114 °C |

| SMILES | NC(=O)c1ccccc1N |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. Experimental data can be found in spectral databases such as SpectraBase.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d | 1H | Ar-H |

| 7.20 | t | 1H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 6.60 | t | 1H | Ar-H |

| 7.50 (broad) | s | 1H | -CONH₂ |

| 7.10 (broad) | s | 1H | -CONH₂ |

| 5.80 (broad) | s | 2H | -NH₂ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| 170.5 | C=O (Amide) |

| 148.0 | C-NH₂ |

| 132.0 | Ar-CH |

| 128.0 | Ar-CH |

| 118.0 | Ar-C-CONH₂ |

| 116.5 | Ar-CH |

| 115.0 | Ar-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3470 - 3350 | Strong, Doublet | N-H stretch (primary amine, -NH₂) |

| 3350 - 3180 | Strong, Broad | N-H stretch (primary amide, -CONH₂) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1620 | Strong | N-H bend (primary amine) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected data from electron ionization (EI) mass spectrometry are as follows.

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - NH₂]⁺ |

| 118 | Moderate | [M - H₂O]⁺ |

| 92 | High | [M - C(=O)NH₂]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). c. Gently agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer): a. ¹H NMR:

- Pulse Program: zg30

- Number of Scans: 16

- Acquisition Time: ~4 seconds

- Relaxation Delay: 1 second

- Spectral Width: 16 ppm b. ¹³C NMR:

- Pulse Program: zgpg30 (proton-decoupled)

- Number of Scans: 1024 or more for good signal-to-noise

- Acquisition Time: ~1 second

- Relaxation Delay: 2 seconds

- Spectral Width: 240 ppm

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR). d. Integrate the peaks in the ¹H NMR spectrum. e. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol

1. Sample Preparation: a. Place a small amount of powdered this compound directly onto the ATR crystal. b. Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.

2. Data Acquisition: a. Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal. b. Collect a background spectrum of the empty ATR crystal. c. Collect the sample spectrum. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

1. Sample Introduction: a. Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe. b. The probe is heated to volatilize the sample into the ion source.

2. Ionization and Analysis: a. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation. b. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. A detector records the abundance of each ion at a specific m/z value.

3. Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40 - 400 amu

-

Source Temperature: 200-250 °C

Experimental Workflow Visualization

The logical flow for the complete spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 2-Aminobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobenzamide in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, purification, and formulation. The following sections present quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents across various temperatures. The following tables summarize the mole fraction solubility and the calculated solubility in grams of this compound per 100 grams of solvent. This data is crucial for selecting appropriate solvent systems for crystallization, reaction chemistry, and formulation development.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 273.15 | 0.0519 | 0.0315 | 0.0211 | 0.0185 | 0.0153 | 0.1012 | 0.0458 | 0.0289 |

| 278.15 | 0.0621 | 0.0378 | 0.0253 | 0.0221 | 0.0183 | 0.1198 | 0.0541 | 0.0343 |

| 283.15 | 0.0742 | 0.0452 | 0.0302 | 0.0264 | 0.0218 | 0.1415 | 0.0639 | 0.0406 |

| 288.15 | 0.0883 | 0.0539 | 0.0360 | 0.0314 | 0.0259 | 0.1668 | 0.0753 | 0.0479 |

| 293.15 | 0.1048 | 0.0642 | 0.0429 | 0.0374 | 0.0309 | 0.1965 | 0.0886 | 0.0564 |

| 298.15 | 0.1241 | 0.0763 | 0.0510 | 0.0445 | 0.0368 | 0.2311 | 0.1043 | 0.0664 |

| 303.15 | 0.1468 | 0.0905 | 0.0607 | 0.0529 | 0.0438 | 0.2714 | 0.1226 | 0.0781 |

| 308.15 | 0.1735 | 0.1072 | 0.0721 | 0.0629 | 0.0521 | 0.3182 | 0.1439 | 0.0918 |

| 313.15 | 0.2048 | 0.1269 | 0.0855 | 0.0746 | 0.0619 | 0.3725 | 0.1687 | 0.1078 |

| 318.15 | 0.2416 | 0.1501 | 0.1013 | 0.0885 | 0.0734 | 0.4354 | 0.1976 | 0.1265 |

| 323.15 | 0.2848 | 0.1774 | 0.1199 | 0.1048 | 0.0870 | 0.5082 | 0.2309 | 0.1483 |

Data extracted from the Journal of Chemical & Engineering Data 2019, 64, 9, 3975–3983.

Table 2: Solubility of this compound in Grams per 100 g of Solvent

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |

| 273.15 | 23.49 | 10.61 | 5.02 | 4.41 | 2.99 | 42.18 | 7.07 | 9.58 |

| 278.15 | 28.58 | 12.87 | 6.05 | 5.29 | 3.59 | 50.95 | 8.41 | 11.45 |

| 283.15 | 34.82 | 15.55 | 7.27 | 6.33 | 4.30 | 61.64 | 10.03 | 13.67 |

| 288.15 | 42.50 | 18.78 | 8.74 | 7.60 | 5.15 | 74.96 | 11.92 | 16.27 |

| 293.15 | 51.98 | 22.75 | 10.53 | 9.14 | 6.18 | 91.50 | 14.16 | 19.38 |

| 298.15 | 63.81 | 27.73 | 12.74 | 11.01 | 7.43 | 112.33 | 16.85 | 23.08 |

| 303.15 | 78.78 | 33.99 | 15.48 | 13.29 | 8.94 | 138.80 | 20.12 | 27.48 |

| 308.15 | 97.94 | 41.97 | 18.89 | 16.14 | 10.74 | 173.08 | 24.16 | 32.88 |

| 313.15 | 122.84 | 52.28 | 23.23 | 19.80 | 13.01 | 218.84 | 29.28 | 39.46 |

| 318.15 | 155.67 | 65.86 | 28.87 | 24.58 | 16.03 | 282.68 | 35.88 | 47.78 |

| 323.15 | 199.85 | 83.92 | 35.41 | 30.22 | 19.66 | 376.15 | 43.68 | 58.21 |

Calculations are based on the mole fraction data from the source mentioned above. The molecular weight of this compound is 136.15 g/mol , and the molecular weights of the solvents are: Methanol (32.04 g/mol ), Ethanol (46.07 g/mol ), n-Propanol (60.10 g/mol ), Isopropanol (60.10 g/mol ), n-Butanol (74.12 g/mol ), Acetone (58.08 g/mol ), Ethyl Acetate (88.11 g/mol ), and Acetonitrile (41.05 g/mol ).

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method. This method is reliable and widely used for generating accurate solubility data.[1][2]

1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or heating/cooling system with temperature control (±0.1 °C)

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven or vacuum oven

2. Procedure

2.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the vessel in the thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.

-

Allow the solution to equilibrate for a sufficient amount of time (typically several hours to 24 hours) to ensure that the solution is saturated. It is advisable to determine the equilibration time by taking samples at different time points until the concentration of the solute remains constant.

2.2. Sample Collection and Filtration

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 30 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or further dissolution.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed weighing bottle. This step is critical to remove any undissolved solid particles.

2.3. Gravimetric Analysis

-

Weigh the weighing bottle containing the filtered saturated solution to determine the total mass of the solution.

-

Place the weighing bottle with the solution in a drying oven or a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the sample from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

-

The final constant weight represents the mass of the dissolved this compound.

3. Data Calculation

-

Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution.

-

Solubility ( g/100 g solvent): Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

Mole fraction solubility (x): Moles of this compound = Mass of dissolved this compound / Molecular weight of this compound Moles of solvent = Mass of solvent / Molecular weight of solvent Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamide is a key pharmaceutical intermediate and a fundamental building block in the synthesis of various heterocyclic compounds, including quinazolinones and histone deacetylase (HDAC) inhibitors. The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance in drug development, influencing critical parameters such as stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial aspect of solid-state chemistry. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While extensive research has been conducted on the polymorphism of its derivatives, to date, only one crystal form of this compound has been reported in the crystallographic literature. This document details the crystallographic data of this known form, outlines experimental protocols for its characterization, and provides a framework for systematic polymorph screening, a critical step in pharmaceutical development.

Introduction to this compound and the Significance of Polymorphism

This compound (anthranilamide) is a versatile organic compound utilized in a wide range of applications, from a fluorescent labeling agent for glycans to a precursor in the synthesis of pharmacologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial agents and HDAC inhibitors for neurological disorders.[2]

In the pharmaceutical industry, the solid-state form of a compound is as critical as its molecular structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Melting Point and Stability: Influencing manufacturing processes and shelf-life.

-

Hygroscopicity: Impacting handling and storage.

-

Mechanical Properties: Affecting tablet formation and formulation.

Therefore, a thorough understanding and control of polymorphism are essential for the development of safe, effective, and stable drug products. While derivatives such as 2-acetamidobenzamide (B1266129) are known to be polymorphic, the polymorphic landscape of the parent this compound remains unexplored in published literature.

The Known Crystal Structure of this compound

Currently, a single crystal structure of this compound has been determined and is available in the crystallographic databases. The crystallographic data provides a precise three-dimensional arrangement of the molecules in the solid state.

Crystallographic Data

The crystallographic parameters for the known form of this compound are summarized in the table below. This data is essential for the unambiguous identification of this crystalline phase.

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.707 (3) |

| b (Å) | 25.95 (1) |

| c (Å) | 9.480 (5) |

| α (°) | 90 |

| β (°) | 103.398 (7) |

| γ (°) | 90 |

| Volume (ų) | 1605.0 (14) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Data sourced from a study on a related derivative, with the parent compound's data presented for comparison and context.[3]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis and Crystallization

Synthesis of this compound:

A common laboratory-scale synthesis involves the reaction of isatoic anhydride (B1165640) with an amine source.

-

Procedure: To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of the amine (1 equivalent) in DMF. The reaction mixture is then refluxed for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration and recrystallized.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals are essential for structure determination.

-

Procedure:

-

Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, chloroform, or water).

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also be employed.

-

Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Characterization Techniques

A combination of analytical techniques is required to fully characterize the solid form of this compound.

| Technique | Purpose |

| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information including unit cell parameters and space group. |

| Powder X-ray Diffraction (PXRD) | Provides a characteristic fingerprint for a crystalline solid. It is used to identify the crystal form, assess purity, and analyze mixtures of polymorphs. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups and hydrogen bonding within the crystal structure. Different polymorphs can exhibit distinct IR spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily used for solution-state structure elucidation, solid-state NMR can be used to differentiate between polymorphs. |

Polymorph Screening: A Proactive Approach

Given the prevalence of polymorphism in related molecules, a systematic polymorph screen for this compound is a prudent step in its pharmaceutical development. The goal of such a screen is to crystallize the compound under a wide variety of conditions to induce the formation of any accessible polymorphic forms.

General Polymorph Screening Protocol

-

Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in various solvents and allow the solvent to evaporate slowly at different temperatures.

-

Cooling Crystallization: Prepare saturated solutions at elevated temperatures and cool them at different rates.

-

Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

-

Slurry Experiments: Stir a suspension of the solid in a solvent in which it is sparingly soluble for an extended period to facilitate conversion to the most stable form at that temperature.

-

Melt Crystallization: Heat the compound above its melting point and then cool it at various rates.

-

-

Analysis: Analyze the solid material from each experiment using techniques such as PXRD, DSC, and IR spectroscopy to identify any new crystalline forms.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures in the solid-state characterization of this compound.

Conclusion and Future Outlook

This guide has consolidated the current knowledge on the crystal structure of this compound. While only one crystalline form is presently known, the documented polymorphism of its close chemical relatives strongly suggests that other forms of this compound may be accessible under different crystallization conditions. For researchers, scientists, and drug development professionals, this highlights a critical area for investigation. A thorough polymorph screen, as outlined in this document, is highly recommended for any development program involving this compound to mitigate risks associated with the unexpected appearance of a new, less desirable crystalline form. Future research focused on the systematic screening and characterization of potential polymorphs will be invaluable in ensuring the robustness and reliability of manufacturing processes and the ultimate safety and efficacy of pharmaceutical products derived from this important molecule.

References

- 1. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Aminophenyl)-2-anilinobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminobenzamide Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 2-aminobenzamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. Its unique chemical features, particularly the capacity of the ortho-amino group and the amide moiety to form critical hydrogen bonds and coordinate with metal ions in enzyme active sites, have established it as a cornerstone for the design of potent and selective inhibitors. This guide provides a comprehensive overview of the biological importance of the this compound core, focusing on its role in targeting key enzyme families such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs). We will delve into its therapeutic applications in oncology, neurodegenerative disorders, and infectious diseases, present quantitative biological data, and outline the fundamental experimental methodologies used in its evaluation.

Introduction to the this compound Scaffold

The this compound, or anthranilamide, is an aromatic organic compound characterized by a carboxamide and an amino group substituted at adjacent positions on a benzene (B151609) ring. This specific arrangement confers a unique conformational geometry and electronic distribution, making it an ideal pharmacophore for interacting with various biological targets. Compared to its isomers, the 2-amino substitution allows for intramolecular hydrogen bonding and acts as a bidentate chelating agent, a feature critical to its inhibitory activity against metalloenzymes. This has led to its extensive use in the development of small-molecule therapeutics, particularly in oncology.

Key Biological Targets

The therapeutic efficacy of this compound derivatives stems from their ability to interact with high affinity and selectivity with several classes of enzymes crucial for cellular homeostasis and disease progression.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a pivotal role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. Their over-activity is implicated in numerous cancers and other diseases, making them a prime therapeutic target. The this compound moiety functions as a highly effective zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the active site of Class I and II HDACs. This interaction is crucial for inhibiting the enzyme's catalytic activity.

Derivatives of this scaffold have been developed that show selectivity for specific HDAC isoforms. For instance, substitutions on the this compound ring can modulate selectivity between HDAC1/2 and HDAC3.[1] This selectivity is advantageous as it can lead to more targeted therapies with reduced off-target effects compared to pan-HDAC inhibitors like hydroxamates.[2] The slow-on/slow-off binding kinetics observed for some this compound HDAC inhibitors contributes to a longer residence time on the target enzyme, which can translate to more durable pharmacological effects.[3]

Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR), specifically in the repair of single-strand breaks (SSBs).[4] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), leads to a synthetic lethal phenotype. The benzamide (B126) core is a well-established pharmacophore for PARP inhibition as it mimics the nicotinamide (B372718) portion of the enzyme's substrate, NAD⁺.[4][5]

While the constitutional isomer 3-aminobenzamide (B1265367) is a classic, albeit weak, PARP inhibitor, recent research has demonstrated that novel derivatives incorporating the this compound scaffold can act as exceptionally potent PARP-1 inhibitors.[5][6] These compounds engage in multiple hydrogen bond interactions within the catalytic pocket of PARP-1, leading to effective inhibition of its enzymatic activity and potent anticancer effects.[6]

Therapeutic Applications

The versatility of the this compound scaffold has been exploited in a wide range of therapeutic contexts.

-

Oncology : This is the most prominent area of application. This compound derivatives are widely investigated as anti-proliferative agents against various cancer cell lines, including lung, colon, and breast cancer.[7][8] Their mechanisms often involve HDAC or PARP inhibition, leading to cell cycle arrest, accumulation of DNA damage, and apoptosis.[6]

-

Genetic and Neurodegenerative Disorders : In Friedreich's ataxia, a neurodegenerative disease caused by silencing of the FXN gene, this compound-based HDAC inhibitors have been shown to increase FXN mRNA and frataxin protein levels by remodeling chromatin structure.[1][3] This scaffold is also being explored for treating Sickle Cell Disease by inhibiting HDAC1/2 to induce the expression of fetal hemoglobin.[9]

-

Antimicrobial Agents : Several studies have reported the synthesis of this compound derivatives with significant antibacterial and antifungal properties.[10][11] Certain compounds have shown excellent activity against strains like Aspergillus fumigatus, in some cases more potent than standard antifungal drugs.[11]

-

Antithrombotic Agents : The scaffold has been used as a basis for developing orally active antithrombotic agents, with some derivatives showing efficacy comparable to clinical standards like aspirin (B1665792) and warfarin, potentially through the inhibition of Factor Xa.[12]

Mechanisms of Action & Signaling Pathways

HDAC Inhibition and Transcriptional Regulation

This compound-based inhibitors block HDACs, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open, euchromatic state, allowing transcription factors to access DNA and activate the expression of previously silenced genes, such as tumor suppressor genes in cancer or the FXN gene in Friedreich's Ataxia.

Caption: Mechanism of gene activation by this compound HDAC inhibitors.

PARP Inhibition and Synthetic Lethality

In cells with functional homologous recombination (HR), PARP inhibition is generally non-toxic. However, in HR-deficient cells (e.g., BRCA-mutant), inhibiting PARP prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into toxic double-strand breaks, which cannot be repaired by the faulty HR pathway, leading to cell death.

Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Quantitative Biological Data

The following tables summarize the inhibitory and cytotoxic activities of representative this compound derivatives against various biological targets and cell lines.

Table 1: HDAC Inhibitory Activity of this compound Derivatives

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference Compound | Ref |

|---|---|---|---|---|---|

| 7j | 0.65 | 0.78 | 1.70 | Entinostat (0.93, 0.95, 1.80 µM) | [13] |

| 12b | 0.93 | - | - | Entinostat | [14] |

| 15b | 0.22 | - | - | Entinostat | [14] |

| 15i | 0.68 | - | - | Entinostat | [14] |

| PTF | 91% Inh. @ 1µM | 71% Inh. @ 1µM | - | - |[9] |

Table 2: PARP-1 Inhibitory and Anticancer Activity of Benzamide Derivatives

| Compound | PARP-1 IC₅₀ | HCT116 GI₅₀/IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | Ref |

|---|

| 13f | 0.25 nM | 0.30 | 2.83 |[6] |

Table 3: Anticancer Cytotoxicity (IC₅₀) of this compound Derivatives

| Compound | A549 (Lung) (µM) | SW480 (Colon) (µM) | HCT116 (Colon) (µM) | Ref |

|---|---|---|---|---|

| 3a | 24.59 | - | - | [7] |

| 3c | 29.59 | - | - | [7] |

| 13 | 9.62 | - | 6.43 |[8] |

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | Inhibition Zone (mm) | Standard | Ref |

|---|---|---|---|---|

| 5 | Aspergillus fumigatus | 25 | Clotrimazole (22 mm) | [10][11] |

| 5 | Bacillus subtilis | 19 | Ampicillin (24 mm) | [10][11] |

| 5 | Staphylococcus aureus | 20 | Ampicillin (28 mm) |[10][11] |

Overview of Key Experimental Methodologies

The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays.

General Protocol for HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme. Deacetylation by HDAC allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule.

-

Workflow:

-

Recombinant HDAC enzyme is incubated with the test compound (e.g., a this compound derivative) at various concentrations in an assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

A developer solution (containing a protease like trypsin) is added to stop the HDAC reaction and cleave the deacetylated substrate.

-

The fluorescence intensity is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

-

Caption: General workflow for a fluorometric HDAC inhibition assay.

General Protocol for Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

-

Workflow:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer (typically at ~570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined.[15]

-

General Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to assess the antimicrobial activity of a compound against various bacterial and fungal strains.

-

Principle: A standardized inoculum of a microorganism is spread over an agar (B569324) plate. The test compound is placed in a well cut into the agar. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well.

-

Workflow:

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is uniformly inoculated with the microbial suspension.

-

Well Preparation: Wells are aseptically punched into the agar.

-

Compound Application: A known concentration of the this compound compound is added to the wells. A solvent control and a standard antibiotic/antifungal are also included.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for the microorganism to grow.

-

Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[10]

-

Conclusion and Future Outlook

The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective enzyme inhibitors. Its success in targeting HDACs and, more recently, PARPs underscores its importance in oncology and beyond. The ability to fine-tune the scaffold through synthetic modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing isoform-selective inhibitors to further improve therapeutic windows, exploring novel therapeutic applications outside of oncology, and leveraging the scaffold to design dual-target inhibitors for combination therapy approaches. The continued exploration of the chemical space around the this compound core promises to yield the next generation of targeted therapeutics for a host of challenging diseases.

References

- 1. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]